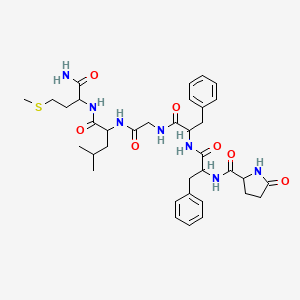

Pyr-phe-phe-gly-leu-met-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyr-phe-phe-gly-leu-met-NH2 : est un peptide bioactif appartenant à la famille des tachykinines. Les tachykinines sont de petits peptides conservés au cours de l'évolution qui jouent des rôles importants dans divers processus physiologiques. Ce composé, caractérisé par sa séquence carboxy-terminale commune, est largement distribué dans les systèmes nerveux périphérique et central des mammifères .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Pyr-phe-phe-gly-leu-met-NH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Réaction de couplage : Chaque acide aminé est couplé à la chaîne peptidique liée à la résine à l'aide de réactifs de couplage comme le HBTU (O-Benzotriazole-N,N,N',N'-tétraméthyl-uronium-hexafluoro-phosphate) et le DIPEA (N,N-Diisopropyléthylamine).

Déprotection : Les groupes protecteurs des acides aminés sont éliminés à l'aide de TFA (acide trifluoroacétique).

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. L'automatisation et l'optimisation de la SPPS sont utilisées pour améliorer le rendement et la pureté. L'utilisation de techniques de purification avancées assure la production de peptides de haute qualité adaptés à la recherche et aux applications thérapeutiques .

Analyse Des Réactions Chimiques

Types de réactions

Pyr-phe-phe-gly-leu-met-NH2 subit diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine peut être oxydé en méthionine sulfoxyde.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues avec des propriétés différentes.

Réactifs et conditions communs

Oxydation : Peroxyde d'hydrogène (H2O2) ou acide performique.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Divers dérivés d'acides aminés et réactifs de couplage.

Principaux produits formés

Oxydation : Dérivés de la méthionine sulfoxyde.

Réduction : Peptides contenant des thiols libres.

Substitution : Analogues peptidiques avec des séquences d'acides aminés modifiées.

Applications de la recherche scientifique

This compound a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Étudié pour son rôle dans la signalisation cellulaire, l'inflammation et la réponse immunitaire.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le cancer, la gestion de la douleur et les maladies neurodégénératives.

Industrie : Utilisé dans le développement de médicaments à base de peptides et d'outils de diagnostic.

Mécanisme d'action

Les actions biologiques de this compound sont principalement médiées par des récepteurs couplés aux protéines G, tels que le récepteur de la neurokinine-1 (NK1R). Lors de la liaison au NK1R, le peptide active les voies de signalisation qui régulent diverses fonctions physiologiques, notamment l'inflammation, la prolifération cellulaire et la perception de la douleur. L'activation de ces voies implique la production de seconds messagers comme l'IP3 et la libération de calcium intracellulaire .

Applications De Recherche Scientifique

Pyr-phe-phe-gly-leu-met-NH2 has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cell signaling, inflammation, and immune response.

Medicine: Explored for its potential therapeutic effects in cancer, pain management, and neurodegenerative diseases.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mécanisme D'action

The biological actions of Pyr-phe-phe-gly-leu-met-NH2 are primarily mediated through G protein-coupled receptors, such as the neurokinin-1 receptor (NK1R). Upon binding to NK1R, the peptide activates signaling pathways that regulate various physiological functions, including inflammation, cell proliferation, and pain perception. The activation of these pathways involves the production of secondary messengers like IP3 and the release of intracellular calcium .

Comparaison Avec Des Composés Similaires

Composés similaires

Substance P : Une autre tachykinine avec une séquence carboxy-terminale similaire.

Neurokinine A (NKA) : Partage des similitudes structurelles et des fonctions avec Pyr-phe-phe-gly-leu-met-NH2.

Neurokinine B (NKB) : Un autre membre de la famille des tachykinines avec des activités biologiques comparables.

Unicité

This compound est unique en raison de sa séquence spécifique et des rôles physiologiques distincts qu'il joue. Sa capacité à interagir avec le NK1R et à moduler diverses voies de signalisation en fait un composé précieux pour la recherche et les applications thérapeutiques .

Propriétés

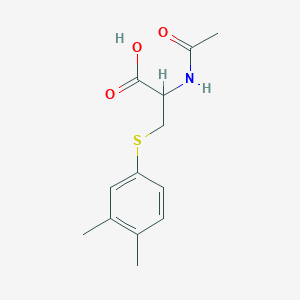

IUPAC Name |

N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H49N7O7S/c1-22(2)18-27(35(49)41-25(32(37)46)16-17-51-3)40-31(45)21-38-33(47)28(19-23-10-6-4-7-11-23)42-36(50)29(20-24-12-8-5-9-13-24)43-34(48)26-14-15-30(44)39-26/h4-13,22,25-29H,14-21H2,1-3H3,(H2,37,46)(H,38,47)(H,39,44)(H,40,45)(H,41,49)(H,42,50)(H,43,48) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTLAZLIKHEYJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N7O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-chloropyridine-3-carboxylate](/img/structure/B12317382.png)

![2-{[4-(4-Methylphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide](/img/structure/B12317434.png)

![N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide](/img/structure/B12317449.png)

![4-[2-[6-hydroxy-2,5-bis(hydroxymethyl)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B12317450.png)